(R)-4-Aminomethyl-thiazolidine-3-carboxylic acid tert-butyl ester
Overview
Description
“®-4-Aminomethyl-thiazolidine-3-carboxylic acid tert-butyl ester” is a type of tert-butyl ester . Tert-butyl esters are widely used in synthetic organic chemistry . They are typically used as protecting groups for carboxylic acids, which can be removed under acidic conditions . The tert-butyl group is known for its stability under a variety of conditions .
Synthesis Analysis
Tert-butyl esters can be synthesized using a variety of methods. One common method involves the use of flow microreactor systems . This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . The resultant flow process is more efficient, versatile, and sustainable compared to the batch .
Chemical Reactions Analysis
Tert-butyl esters can undergo a variety of chemical reactions. They can be deprotected using aqueous phosphoric acid, which is an effective, environmentally benign, selective, and mild reagent . This reaction is high yielding and the workup is convenient . Tert-butyl esters can also be converted to other functional groups. For example, they can react with SOCl2 at room temperature to provide acid chlorides in very good yields .
Scientific Research Applications
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Synthetic Organic Chemistry
- Tertiary butyl esters find large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . The resultant flow process was more efficient, versatile, and sustainable compared to the batch .
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Transesterification of β-keto esters
- The ability to selectively transesterify β-keto esters is a useful transformation in organic synthesis . The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, has led to the development of a variety of different approaches . β-Keto esters represent key intermediates in the synthesis of complex molecules such as paclitaxel, prunustatin A, (±)-9-acetoxyfukinanolide and (±)-velloziolone .
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Preparation of Nα-Protected Amino Acid Esters
- Tert-butyl esters of Nα-protected amino acids can be prepared from protected amino acids and tert-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate . This method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions . These non-standard protected amino acid derivatives find application in peptide chemical synthesis and protein modification .
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Chemical Transformations
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Transesterification of Photosynthetic Pigment
- Transesterification of the photosynthetic pigment, methyl pheophorbide-α, with complex alcohols has been explored . A combination of 2-chloro-1-methylpyridinium iodide (CMPI) and 4-DMAP was a prerequisite for successful conversion . 4-DMAP could be substituted with other bases, such as trimethylamine, affording similar results .
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Synthesis of Prodrugs
Future Directions
Tert-butyl esters, including “®-4-Aminomethyl-thiazolidine-3-carboxylic acid tert-butyl ester”, continue to find large applications in synthetic organic chemistry . Future research may focus on developing more efficient and sustainable methods for their synthesis and deprotection, as well as exploring their use in new chemical reactions .
properties
IUPAC Name |
tert-butyl (4R)-4-(aminomethyl)-1,3-thiazolidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S/c1-9(2,3)13-8(12)11-6-14-5-7(11)4-10/h7H,4-6,10H2,1-3H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUIGLRQDKZXKJ-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CSCC1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CSC[C@H]1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501170572 | |
Record name | 1,1-Dimethylethyl (4R)-4-(aminomethyl)-3-thiazolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501170572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-Aminomethyl-thiazolidine-3-carboxylic acid tert-butyl ester | |
CAS RN |
391248-13-8 | |
Record name | 1,1-Dimethylethyl (4R)-4-(aminomethyl)-3-thiazolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=391248-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl (4R)-4-(aminomethyl)-3-thiazolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501170572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 391248-13-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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